molecular formula C18H16F3N3O2 B290070 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine

4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine

Katalognummer B290070
Molekulargewicht: 363.3 g/mol
InChI-Schlüssel: ZFTMPNAFMLPMIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine, also known as DPA-714, is a novel ligand that has been extensively studied for its potential application in positron emission tomography (PET) imaging of neuroinflammation. DPA-714 has gained significant attention due to its high affinity and selectivity for the translocator protein (TSPO), which is a biomarker of neuroinflammation.

Wirkmechanismus

4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine binds to TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. Upon binding, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine induces a conformational change in TSPO, leading to the recruitment of other proteins and the initiation of downstream signaling pathways. The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine is still being elucidated, but it is thought to modulate the immune response and reduce neuroinflammation.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been shown to modulate the immune response and reduce neuroinflammation in preclinical models of neurological disorders. In a mouse model of multiple sclerosis, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine was found to reduce microglial activation and improve motor function. Additionally, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been shown to reduce brain damage in a rat model of stroke.

Vorteile Und Einschränkungen Für Laborexperimente

4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has several advantages for lab experiments. It is highly selective for TSPO and has a high affinity, making it an ideal ligand for PET imaging of neuroinflammation. Additionally, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been optimized for large-scale production, making it readily available for research purposes. However, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has some limitations. It is not suitable for imaging of peripheral inflammation, as TSPO is also expressed in peripheral tissues. Additionally, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has a relatively short half-life, which may limit its utility in longitudinal studies.

Zukünftige Richtungen

There are several future directions for research on 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine. One area of interest is the development of new TSPO ligands with improved selectivity and affinity. Additionally, there is a need for more preclinical studies to validate the efficacy of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine in animal models of neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine in humans, with the ultimate goal of developing a new diagnostic tool for neuroinflammation.

Synthesemethoden

The synthesis of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form 3,4-dimethoxyphenylhydrazine. The resulting compound is then reacted with 3-(trifluoromethyl)pyrazole-5-amine to yield 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine. The synthesis of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been extensively studied for its potential application in PET imaging of neuroinflammation. Neuroinflammation is a key component of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO, the biomarker of neuroinflammation, is upregulated in activated microglia and astrocytes in response to injury or disease. By targeting TSPO, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine can be used to visualize and quantify neuroinflammation in vivo, providing valuable insights into the pathophysiology of neurological disorders.

Eigenschaften

Molekularformel

C18H16F3N3O2

Molekulargewicht

363.3 g/mol

IUPAC-Name

4-(3,4-dimethoxyphenyl)-2-phenyl-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C18H16F3N3O2/c1-25-13-9-8-11(10-14(13)26-2)15-16(18(19,20)21)23-24(17(15)22)12-6-4-3-5-7-12/h3-10H,22H2,1-2H3

InChI-Schlüssel

ZFTMPNAFMLPMIF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)N)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.